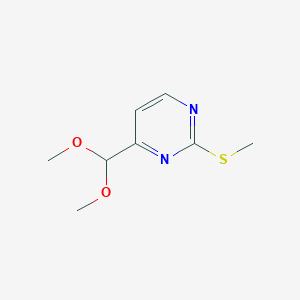
4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Übersicht
Beschreibung
“4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is a chemical compound with the molecular formula C8H12N2O2S . It has a molecular weight of 200.26 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine”, can be achieved through various methods . For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .Molecular Structure Analysis
The InChI code for “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is 1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 .Chemical Reactions Analysis
The methoxy groups in “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” are potential leaving groups, and nucleophiles may substitute them . Under acidic or basic conditions, the dimethoxymethyl group could undergo hydrolysis to form the corresponding carboxylic acids or alcohols . The compound might also be reduced to produce a product with fewer oxygen atoms .Physical And Chemical Properties Analysis
“4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy Studies : Research has been conducted on the vibrational spectroscopy of pyrimidines, including derivatives like 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. Gauther and Lebas (1980) analyzed the vibrational spectra of such compounds to understand their molecular interactions (Gauther & Lebas, 1980).
Pharmacology and Antiviral Activity : Some derivatives of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine exhibit antiviral activities. Fan et al. (2006) synthesized derivatives like 5-(dimethoxymethyl)-2'-deoxyuridine, showing significant antiviral activity against orthopoxviruses (Fan et al., 2006).
Chemical Reactions and Kinetics : The aminolysis and other reactions involving methylthio pyrimidines have been studied. For example, Brown and Forster (1966) investigated the butylaminolysis of substituted methoxy- and methylthio-pyrimidines (Brown & Forster, 1966).
Molecular Structure and Optical Properties : Structural, electronic, and optical properties of thiopyrimidine derivatives have been explored, which could include compounds structurally similar to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. Hussain et al. (2020) compared the structural parameters and nonlinear optical properties of such derivatives with experimental data (Hussain et al., 2020).
Synthesis and Antitumor Activity : Research has also been directed towards synthesizing pyrimidine derivatives for potential antitumor activity. For instance, Grivsky et al. (1980) described the synthesis of a compound that is a potent inhibitor of mammalian dihydrofolate reductase, showing activity against certain cancers (Grivsky et al., 1980).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(dimethoxymethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFBMBIEDVSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572486 | |
| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)-2-(methylthio)pyrimidine | |
CAS RN |
180869-36-7 | |
| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

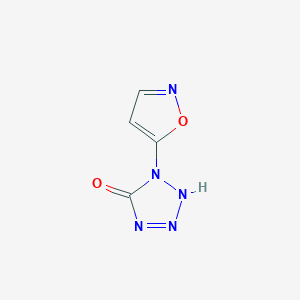
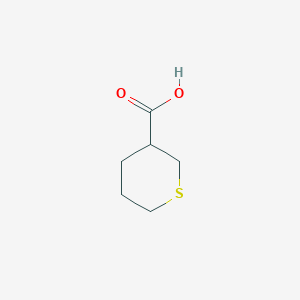
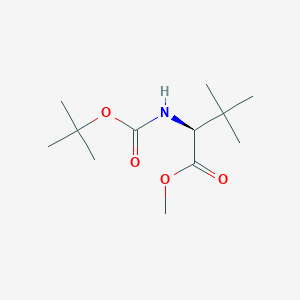
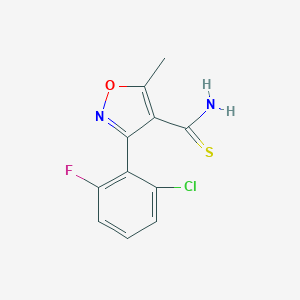
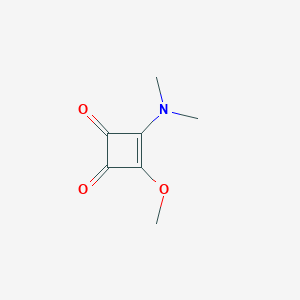

![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)

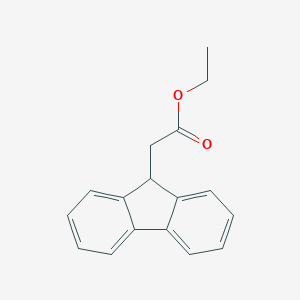
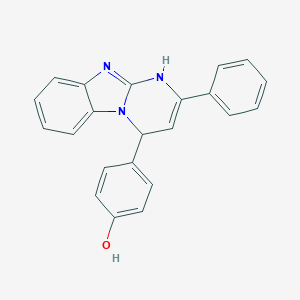


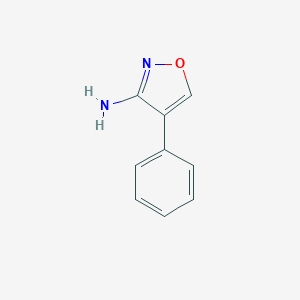
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)